molecular formula C13H15FO3 B8389221 1-[2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-phenyl]-ethanone

1-[2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-phenyl]-ethanone

Cat. No. B8389221
M. Wt: 238.25 g/mol
InChI Key: MVUXSCGTTGDGHB-UHFFFAOYSA-N
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Patent
US07423181B2

Procedure details

A solution of 1-(2-fluoro-4-hydroxy-phenyl)-ethanone (130 mmol), 3,4-dihydro-2H-pyran (260 mmol) and a catalytic amount of pyridinium p-toluenesulfonate in CH2Cl2 (200 mL) was left overnight at room temperature. The organic phase was washed with 1 N NaOH (aq) (1×50 mL) and dried (K2CO3). Evaporation in vacuo gave a brown oil, that was purified by vacuum distillation. The desired product was isolated as clear oil in 74% yield: bp: 130-140 ° C./0.05 mbar. 1H-NMR (CDCl3) δ 7.86 (t, 1H), 6.87 (dd, 1H), 6.82 (dd, 1H), 5.49 (t, 1H), 3.86-3.78 (m, 1H), 3.67-3.61 (m, 1H), 2.59 (d, 3H), 1.97-1.60 (m, 6H).
Quantity
130 mmol
Type
reactant
Reaction Step One
Quantity
260 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][O:12]2)[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
130 mmol
Type
reactant
Smiles
FC1=C(C=CC(=C1)O)C(C)=O
Name
Quantity
260 mmol
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with 1 N NaOH (aq) (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave a brown oil, that
DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC1OCCCC1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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